molecular formula C11H10Cl2N2 B11716586 6-Chloro-2-(3-chloropropyl)quinazoline

6-Chloro-2-(3-chloropropyl)quinazoline

Cat. No.: B11716586
M. Wt: 241.11 g/mol
InChI Key: MOGGOBBYSZGBBD-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-chloropropyl)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2 and a molecular weight of 241.12 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a quinazoline ring substituted with chlorine atoms at the 6th position and a 3-chloropropyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-chloropropyl)quinazoline typically involves the reaction of 2-amino benzyl amine with di-tert-butyl dicarbonate in acetonitrile . The reaction mixture is stirred at room temperature for 12 hours to yield the desired product . Another approach involves the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-chloropropyl)quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form quinazoline oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of quinazoline derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide and m-chloroperbenzoic acid (MCPBA) are used.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline oxides.

    Reduction: Reduced quinazoline derivatives.

Scientific Research Applications

6-Chloro-2-(3-chloropropyl)quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of various quinazoline derivatives.

    Biology: Employed in the study of biological pathways and mechanisms involving quinazoline compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chloropropyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects . It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylquinazoline
  • 6-Chloro-2-ethylquinazoline
  • 6-Chloro-2-(2-chloroethyl)quinazoline

Uniqueness

6-Chloro-2-(3-chloropropyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloropropyl group at the 2nd position differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H10Cl2N2

Molecular Weight

241.11 g/mol

IUPAC Name

6-chloro-2-(3-chloropropyl)quinazoline

InChI

InChI=1S/C11H10Cl2N2/c12-5-1-2-11-14-7-8-6-9(13)3-4-10(8)15-11/h3-4,6-7H,1-2,5H2

InChI Key

MOGGOBBYSZGBBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Cl)CCCCl

Origin of Product

United States

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